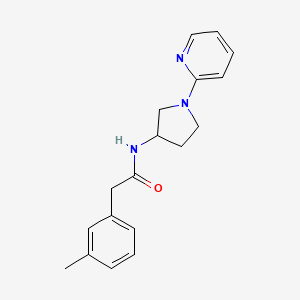

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14-5-4-6-15(11-14)12-18(22)20-16-8-10-21(13-16)17-7-2-3-9-19-17/h2-7,9,11,16H,8,10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUBQAHNCFBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of pyridine-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then reacted with m-tolylacetic acid under amide formation conditions. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions, particularly under copper-catalyzed conditions. This reactivity is critical for synthesizing hybrid heterocyclic systems.

Key Findings :

-

Microwave-assisted synthesis enhances reaction efficiency, reducing time from hours to minutes .

-

Sodium ethoxide or cesium carbonate facilitates the cyclization of α-cyanoacetamide intermediates with in situ-generated azides .

Nucleophilic Substitution Reactions

The amino group at the 5-position undergoes substitution reactions, enabling functional diversification.

Key Findings :

-

Alkylation reactions proceed selectively at the amino group due to its higher nucleophilicity compared to the carboxamide.

-

Steric hindrance from the benzyl group limits substitution at the triazole N1 position .

Oxidation and Reduction Reactions

The carboxamide and amino groups are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation of Amino Group | H₂O₂, Fe(II) catalyst, pH 7 | Nitroso or nitro derivatives | 45-60% | |

| Reduction of Carboxamide | LiAlH₄, THF, reflux | Primary amine (N-(2-hydroxyethyl)aminomethyl-triazole) | 70% |

Scientific Research Applications

Medicinal Chemistry

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide is investigated for its potential therapeutic effects, including:

- Anti-inflammatory Properties : Studies indicate that derivatives similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, related compounds have shown IC50 values ranging from 0.034 to 0.052 μM, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research has demonstrated the compound's ability to interact with various biological targets:

- Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes involved in disease pathways.

Material Science

The compound is also being studied for its role in developing new materials due to its unique structural properties that can enhance material performance in various applications.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of acetamides, including this compound, revealed promising anti-inflammatory effects. In vivo tests showed that these compounds significantly reduced edema in carrageenan-induced rat paw models, with inhibition percentages exceeding 80% .

Case Study 2: Enzyme Interaction

In a pharmacological study, the compound was tested for its ability to inhibit specific enzymes associated with cancer progression. Results indicated that it effectively modulated enzyme activity, suggesting potential use as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide and its analogs:

Structural and Functional Insights:

This may impact receptor selectivity, as seen in dopamine D4R agonism . Pyridine-thioether analogs (e.g., compound 2m in ) exhibit enhanced lipophilicity and π-π interactions due to sulfur and aromatic substituents, which could improve membrane permeability .

Substituent Effects :

- The m-tolyl group is a common feature across analogs, suggesting its role in hydrophobic interactions with receptor pockets. For example, in A-412997, the m-tolyl group is critical for D4R binding .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding affinity and stability, while bulky substituents (e.g., tert-butyl in ) may sterically hinder interactions with off-target receptors .

Biological Activity Trends: Dopamine receptor ligands (e.g., A-412997) prioritize pyridine-piperidine scaffolds, whereas enzyme inhibitors (e.g., pyrimidinone derivatives in ) favor heteroaromatic cores with hydrogen-bonding motifs . Tetrazole-based compounds () demonstrate improved pharmacokinetic profiles, highlighting the importance of bioisosteric replacements in drug design .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological properties, synthesis, and its implications in various therapeutic areas.

Chemical Structure and Synthesis

The compound belongs to the class of acetamides and features a unique molecular structure that includes a pyridine ring and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, starting with the reaction of pyridine-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then reacted with m-tolylacetic acid under specific amide formation conditions. Common reagents include coupling agents like EDCI or DCC, and bases such as triethylamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar pyrrolidine derivatives. For instance, pyrrole-based compounds have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial efficacy.

Anticancer Activity

Compounds with similar structural features have been explored for their anticancer properties. Research indicates that derivatives containing pyridine and pyrrolidine rings can act as effective inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth . The exact mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways associated with cancer cell survival.

Case Studies and Research Findings

A comparative analysis of various pyrrolidine derivatives has shown promising results in terms of biological activity:

| Compound Name | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus | |

| Pyrrole Derivative B | 10 | Escherichia coli | |

| This compound | TBD | TBD | TBD |

Pharmacokinetic Considerations

Q & A

Q. Basic

- Binding assays : Competitive inhibition of [³H]N-methylspiperone (D2-like antagonist) and OH-DPAT (D4R agonist) in HEK293 cells expressing D2R, D3R, or D4R .

- Functional assays : β-arrestin recruitment (Signaling Fingerprint®) and cAMP inhibition assays to assess agonist/antagonist behavior. Cross-validate results to resolve receptor subtype specificity .

How should researchers address discrepancies between binding affinity and functional signaling data for this compound?

Advanced

Contradictions may arise due to biased signaling (e.g., β-arrestin vs. G-protein pathways). Resolve by:

- Testing multiple signaling pathways (e.g., cAMP, MAPK).

- Comparing ligand efficiency metrics (e.g., Kd vs. EC50).

- Using molecular dynamics simulations to probe receptor-ligand conformational changes .

What advanced techniques are critical for structural elucidation and purity validation?

Q. Advanced

- NMR/HRMS : Confirm molecular structure and purity (e.g., ¹H/¹³C NMR for substituent assignment; HRMS for exact mass) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related acetamide derivatives .

- HPLC/LC-MS : Monitor reaction intermediates and final product purity.

How can synthetic yields of pyrrolidine-containing acetamides be optimized under varying reaction conditions?

Q. Advanced

- Solvent/base selection : Use polar aprotic solvents (e.g., DMF) with K2CO3 for nucleophilic substitution, achieving >65% yield .

- Temperature control : Maintain 65–95°C to balance reaction rate and byproduct formation .

- Microwave-assisted synthesis : Reduce reaction time for alkylation steps (see for analogous protocols) .

What mechanistic studies are recommended to explore this compound’s potential anticancer activity?

Q. Advanced

- Apoptosis assays : Evaluate Bcl-2/Mcl-1 inhibition via flow cytometry (Annexin V/PI staining) .

- Docking studies : Model interactions with anti-apoptotic proteins using PDB structures.

- In vivo efficacy : Test in xenograft models with pharmacokinetic profiling (e.g., plasma stability, LogD optimization) .

What strategies resolve challenges in crystallizing pyrrolidine-acetamide derivatives?

Q. Advanced

- Solvent screening : Use slow evaporation in ethanol/water mixtures to promote hydrogen bonding (N–H⋯O and C–H⋯O interactions) .

- Chiral resolution : Separate enantiomers via HPLC with chiral columns if racemization occurs during synthesis.

How can researchers reconcile contradictory functional data across different cell lines or assay platforms?

Q. Advanced

- Cell line validation : Ensure consistent receptor expression levels (e.g., qPCR for D2R/D3R/D4R).

- Pathway-specific inhibitors : Use β-arrestin knockout cells or G-protein inhibitors to isolate signaling mechanisms .

- Meta-analysis : Compare data across published studies (e.g., HEK293 vs. neuronal cells) to identify cell-type-specific biases.

What structural modifications enhance selectivity for dopamine receptor subtypes?

Q. Advanced

- Substituent tuning : Replace m-tolyl with halogenated aromatics (e.g., 3-Cl, 4-F) to probe steric/electronic effects on D4R vs. D2R binding .

- Alkyl chain variation : Adjust pyrrolidine/pyridine linker length to optimize hydrophobic interactions with receptor pockets .

How can computational tools predict solubility and metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.